Cyclooctene

Vue d'ensemble

Description

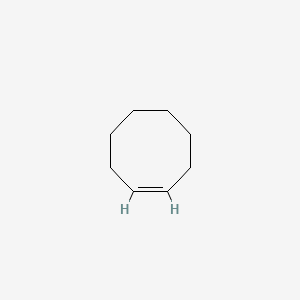

Cyclooctene is a cycloalkene with a formula C8H14. Its molecule has a ring of 8 carbon atoms, connected by seven single bonds and one double bond . It is the smallest cycloalkene that can exist stably as either the cis or trans stereoisomer, with cis-cyclooctene being the most common .

Synthesis Analysis

The production of cyclooctene is typically accomplished via the oligomerization of ethylene, a process that involves the combination of small molecules (monomers) to form a complex structure . Industrial production of cyclooctene often employs a catalyst to facilitate the oligomerization reaction .

Molecular Structure Analysis

Cyclooctene’s molecule has a ring of 8 carbon atoms, connected by seven single bonds and one double bond . The distinguishing feature of cyclooctene is the cyclic structure formed by the eight carbons, with one double bond introducing a point of unsaturation in the molecule .

Chemical Reactions Analysis

Cyclooctene undergoes various chemical reactions. For instance, it undergoes ring-opening metathesis polymerization to give polyoctenamers . It is also known for quite selectively forming the epoxide, as compared to other cycloalkenes .

Physical And Chemical Properties Analysis

Cyclooctene, with the chemical formula C8H14, is a cycloalkene with eight carbon atoms forming a ring structure . It typically exists as a clear, colorless liquid at room temperature, with a characteristic smell . It has a boiling point of about 143-144°C and a density of around 0.819 g/mL .

Applications De Recherche Scientifique

Biocatalytic Epoxidation

Cyclooctene can be used in the biocatalytic epoxidation process to produce 1,2-epoxycyclooctane . A newly immobilized Aspergillus niger lipase (ANL@ZnGlu-MNPs) was employed for this purpose. The yield and the enantiomeric excess of the product were achieved at 56.8% and 84.1%, respectively .

Polymer Science

Cyclooctene is a key compound in polymer science, particularly in the synthesis of polymers and copolymers . It serves as an essential intermediate in the production of cyclooctene oxide .

Production of Polyethers and Polyols

Cyclooctene oxide, derived from cyclooctene, can be used to synthesize polyethers and polyols . These compounds find applications in the manufacture of polyurethane foams, coatings, and adhesives .

Ring-Opening Metathesis Polymerization (ROMP)

With its readily available double bond, cyclooctene is a valuable monomer for ring-opening metathesis polymerization (ROMP) . This method is powerful for constructing high molecular weight polymers .

Synthesis of Cyclooctene Derivatives

A new trans-cyclooctene derivative, amTCO, was synthesized using a phthalimide protecting group as a built-in photosensitizer for the cyclooctene isomerization . This improved the physical chemical properties of click chemistry probes compared to standard TCO moieties .

Industrial Production

Cyclooctene is industrially significant and is typically produced via the oligomerization of ethylene . This process involves the combination of small molecules (monomers) to form a complex structure .

Mécanisme D'action

Target of Action

Cyclooctene is a cycloalkene with a formula C8H14 . Its molecule has a ring of 8 carbon atoms, connected by seven single bonds and one double bond . Cyclooctene is notable because it is the smallest cycloalkene that can exist stably as either the cis or trans stereoisomer, with cis-cyclooctene being the most common . The primary targets of cyclooctene are the biochemical pathways where it participates as a reactant or a catalyst .

Mode of Action

Cyclooctene’s mode of action is based on its chemical structure and reactivity. It is known to undergo addition reactions with alkenes, resulting in the formation of a three-membered cyclic ether ring . This process occurs through the interaction of the electrophilic oxygen atom in the cyclooctene oxide with the π-bond of the alkene, leading to the formation of an oxirane ring .

Biochemical Pathways

Cyclooctene is involved in several biochemical pathways. For instance, it plays a crucial role in the inverse electron-demand Diels–Alder reactions . In this reaction, trans-cyclooctene (TCO) serves as a tetrazine responsive caging moiety for amines, carboxylic acids, and alcohols . Moreover, cyclooctene is used in the oxidative cleavage of cycloalkenes in the presence of H2O2 and a tungsten-based catalyst for the production of dicarboxylic acids .

Pharmacokinetics

The pharmacokinetics of cyclooctene are influenced by its chemical properties. The introduction of an additional functional group on the eight-membered ring offers the possibility of fine-tuning the pharmacokinetics of TCO by attaching a hydrophilic moiety . This approach has been employed to improve the solubility and hydrophilicity of TCO-caged prodrugs .

Result of Action

The result of cyclooctene’s action depends on the specific biochemical pathway it is involved in. For instance, in the oxidative cleavage of cycloalkenes, cyclooctene leads to the formation of dicarboxylic acids . These results can be ascribed to the formation of 1,2-cyclohexanediol, 2-cyclohexanone, and glutaric acid observed in 0.5 to 4.5% yields .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of cyclooctene. Factors such as temperature, pH, and the presence of other chemical species can affect the reactivity and stability of cyclooctene . For instance, the reactivity of cyclooctene towards electrophilic oxidants and its resistance towards hydrolysis under acidic conditions can be influenced by the reaction environment .

Safety and Hazards

Cyclooctene is flammable and may be harmful if inhaled or swallowed, causing irritation to the skin and eyes . Therefore, when working with cyclooctene, it’s necessary to take appropriate safety precautions such as wearing protective clothing and eyewear, ensuring proper ventilation, and avoiding sources of ignition .

Orientations Futures

The exploration of novel methodologies might provide more possibilities of converting 1,3-butadiene into industrially relevant chemicals in the future . Macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that are up to the task to interrogate extended protein interfaces . This could potentially open up new avenues for the use of cyclooctene in the future.

Propriétés

IUPAC Name |

cyclooctene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYYVOIYTNXXBN-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC/C=C\CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25267-51-0, 28603-38-5 | |

| Record name | Cyclooctene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene, (1Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28603-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883615 | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS], Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.5 [mmHg] | |

| Record name | Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cyclooctene | |

CAS RN |

931-87-3, 931-88-4 | |

| Record name | cis-Cyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOOCTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-cyclooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOOCTENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE340T3540 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cyclooctene?

A1: Cyclooctene has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.

Q2: What is unique about the structure of cyclooctene compared to smaller cyclic alkenes?

A2: Unlike smaller cycloalkenes, cyclooctene exists primarily in a nonplanar conformation due to ring strain. This conformational flexibility influences its reactivity and interactions with catalysts. []

Q3: How can cis- and trans-cyclooctene be distinguished spectroscopically?

A3: The cis/trans ratio in polycyclooctene can be determined using decoupled 1H-NMR spectroscopy. []

Q4: What is a prominent reaction of cyclooctene in organic synthesis?

A4: Cyclooctene readily undergoes epoxidation, forming cyclooctene oxide, a valuable intermediate in organic synthesis. []

Q5: Which catalysts are effective for the epoxidation of cyclooctene?

A5: Several catalysts have been explored, including manganese(II), titanium(IV) isopropylate, and molybdenum(VI) complexes. [, ]

Q6: What factors influence the selectivity of cyclooctene oxidation by nonheme manganese(IV)-oxo complexes?

A6: Factors such as the supporting ligands of the manganese complex, presence of triflic acid, and allylic C-H bond dissociation energies of cyclooctene can significantly affect the selectivity between epoxidation and allylic oxidation pathways. []

Q7: How does cyclooctene behave in ring-opening metathesis polymerization (ROMP)?

A7: Cyclooctene undergoes ROMP, producing polycyclooctene, a useful polymer with varying properties depending on the cis/trans ratio. [, ]

Q8: What is unique about the kinetics of ROMP for cyclooctenes compared to smaller cyclic alkenes?

A8: Unlike smaller cyclic alkenes, the rate-limiting step for ROMP of cyclooctenes, including 3-substituted derivatives, is the breakdown of the metallacyclobutane intermediate, likely due to steric interactions between the growing polymer chain and the catalyst. [, ]

Q9: How does the choice of catalyst affect the ROMP of cyclooctene?

A9: Different catalysts lead to different products and selectivities. For example, tungsten and molybdenum catalysts yield polycyclooctenes with varying cis/trans ratios, impacting the polymer's properties. [] Additionally, the use of unsymmetrical ruthenium-based catalysts can lead to the selective formation of cyclic oligomers, mainly dimers and trimers, in a process termed ring-opening-ring-closing metathesis (RO-RCM). []

Q10: Can cyclooctene be copolymerized with other monomers?

A10: Yes, cyclooctene can be copolymerized with other cyclic olefins, such as norbornene and substituted oxanorbornenes, to produce copolymers with tailored properties. [, , ]

Q11: How can cyclooctene be used to synthesize functionalized polyethylene?

A11: Functionalized linear low-density polyethylene (LLDPE) can be synthesized through the ROMP of cyclooctene with functionalized cyclooctene derivatives, followed by hydrogenation. []

Q12: What makes trans-cyclooctene particularly useful in bioorthogonal chemistry?

A12: Trans-cyclooctene reacts rapidly and selectively with tetrazines in a bioorthogonal inverse electron-demand Diels-Alder cycloaddition, making it a valuable tool for bioconjugation and labeling. [, , ]

Q13: How does the reactivity of trans-cyclooctene compare to other bioorthogonal reagents?

A13: Strained trans-cyclooctene (s-TCO) derivatives exhibit exceptional reactivity, with some achieving the fastest bioorthogonal reaction rates reported to date. [, ]

Q14: How does the structure of trans-cyclooctene affect its reactivity in tetrazine ligations?

A14: Introducing conformational strain into the trans-cyclooctene ring system, such as through a dioxolane fusion, significantly enhances its reactivity towards tetrazines. []

Q15: Can trans-cyclooctenes be functionalized for bioconjugation purposes?

A15: Yes, various functionalized trans-cyclooctenes have been developed, including those containing amine, carboxylic acid, and other reactive groups. [, ]

Q16: Beyond tetrazine ligations, are there other bioorthogonal reactions involving trans-cyclooctenes?

A16: Recent research demonstrates that trans-cyclooctenes can react rapidly with nitrones in a bioorthogonal manner, expanding their applications in bioorthogonal labeling. []

Q17: How is computational chemistry used to understand and design catalysts for cyclooctene reactions?

A17: Density functional theory (DFT) calculations are employed to study the mechanisms of ROMP and other reactions involving cyclooctene, providing insights into regio- and stereoselectivity and guiding the design of new catalysts. [, ]

Q18: How does the structure of the catalyst affect the regioselectivity in ROMP of 3-substituted cyclooctenes?

A18: The steric environment around the metal center plays a crucial role. For instance, bulky aryloxide ligands in MAP catalysts favor a proximal approach of the 3-substituted cyclooctene during ROMP. []

Q19: Can you elaborate on the role of catalyst asymmetry in the RO-RCM of cyclooctene?

A19: Unsymmetrical N-heterocyclic carbene (NHC) ligands on ruthenium catalysts create a dual-site configuration, favoring either ring-opening or ring-closing metathesis steps and leading to selective formation of cyclic oligomers. []

Q20: How can the stability of immobilized Ru-NHC catalysts for cyclooctene metathesis be enhanced?

A20: Using flexible, short tethers to anchor the Ru-NHC complex to the silica support improves catalyst stability, likely due to stabilizing interactions between the complex and the support surface. []

Q21: What are the potential applications of functionalized polycyclooctenes?

A21: Functionalized polycyclooctenes show promise in various applications, including drug delivery, membrane technology, and as building blocks for more complex macromolecular architectures. []

Q22: What are the advantages of using cyclooctene-based reagents in bioorthogonal chemistry compared to other approaches?

A22: The high reactivity and selectivity of cyclooctene-based reagents, especially s-TCO derivatives, enable rapid and efficient labeling under mild conditions, minimizing potential damage to biomolecules. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)